molecular formula C24H22N2O5 B2862757 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid CAS No. 2137762-40-2

3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid

Cat. No. B2862757
CAS RN: 2137762-40-2
M. Wt: 418.449
InChI Key: WNFBSDXZSCNISZ-UHFFFAOYSA-N
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Description

“3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 2260931-59-5 . It has a molecular weight of 418.45 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C24H22N2O5/c27-23(28)21-14-31-25-22(21)15-9-11-26(12-10-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 418.45 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds related to "3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid" are fundamental aspects of research. Studies such as those by Yu et al. (2006) on coordination polymers highlight the creation of new compounds with potential applications in photoluminescence. Their work demonstrates the synthesis of 2D coordination polymers, showcasing the importance of structural analysis in understanding the properties of such compounds (Yu et al., 2006).

Molecular Interactions and Properties

Research by Shukla et al. (2017) and Vrabel et al. (2014) on derivatives of triazoles and piperidine-2-carboxylic acid showcases the synthesis and detailed analysis of intermolecular interactions. These studies are vital for understanding the molecular packing, which is crucial for the material's properties and potential applications. Such research often leads to insights into the design of molecules with specific functions, including biological activity (Shukla et al., 2017), (Vrabel et al., 2014).

Photoluminescence and Quantum Chemical Methods

Investigations into the spectroscopic properties of related compounds, as conducted by Devi et al. (2020), use quantum chemical methods to explore their electronic structure. This research is essential for the development of new materials with specific optical properties, which can be applied in areas such as sensing, imaging, and information storage (Devi et al., 2020).

Antimicrobial and Biological Activity

Research into the biological activity of compounds structurally related to "this compound" is a significant area of interest. For example, studies on novel 1,2,4-oxadiazoles by Sangshetti and Shinde (2011) demonstrate the antimicrobial potential of these compounds. This research is crucial for the development of new therapeutic agents (Sangshetti & Shinde, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-23(28)22-13-21(25-31-22)15-9-11-26(12-10-15)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFBSDXZSCNISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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